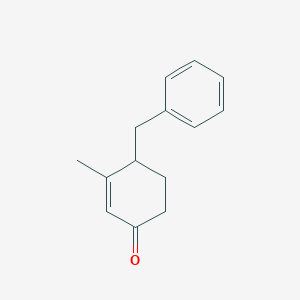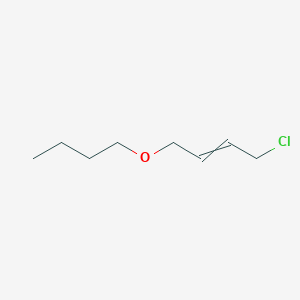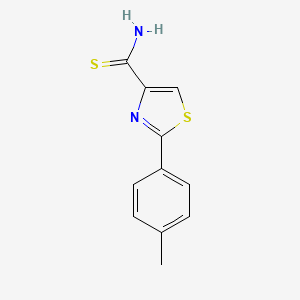![molecular formula C22H23NO4 B14268946 2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine CAS No. 204842-93-3](/img/structure/B14268946.png)
2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine is a heterocyclic aromatic compound. It is part of the acridine family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine typically involves the reaction of appropriate methoxy-substituted aromatic precursors under specific conditions. One common method includes the cyclization of a suitable precursor in the presence of a strong acid or base, followed by methylation reactions to introduce the methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes purification steps such as recrystallization or chromatography to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Wirkmechanismus
The mechanism of action of 2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine involves its interaction with molecular targets such as DNA or specific enzymes. It can intercalate into DNA, disrupting the replication process, or inhibit enzyme activity by binding to the active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,9-Tetramethoxy-5-oxo-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid methyl ester
- (1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-3-yl)methanol
Uniqueness
2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. Its ability to intercalate into DNA and potential use in drug development further distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
204842-93-3 |
|---|---|
Molekularformel |
C22H23NO4 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
2,3,9,10-tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine |
InChI |
InChI=1S/C22H23NO4/c1-12-14-7-6-13-8-18(24-2)20(26-4)10-16(13)22(14)23-17-11-21(27-5)19(25-3)9-15(12)17/h8-11H,6-7H2,1-5H3 |
InChI-Schlüssel |
JGUFJEFAHCMRPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCC3=CC(=C(C=C3C2=NC4=CC(=C(C=C14)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



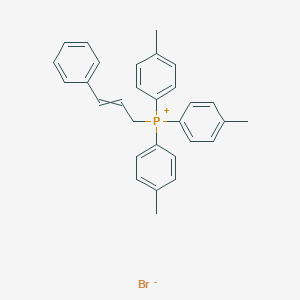
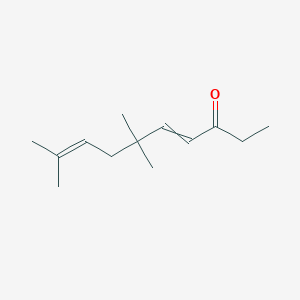
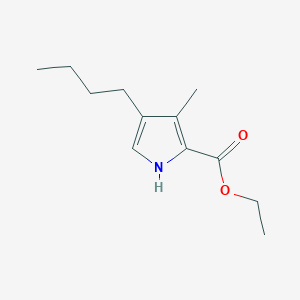

![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)

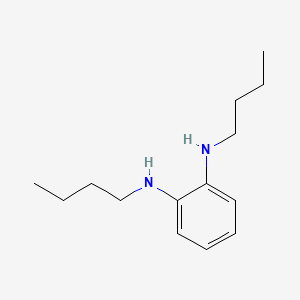
![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)
